Cas no 13368-14-4 (2-Chloro-1H-purin-6(7H)-one)
2-Chloro-1H-purin-6(7H)-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-1H-purin-6(7H)-one
- 2-Chlorohypoxanthine
- 2-Chloro-3,7-dihydro-6H-purin-6-one
- 2-chloro-3,7-dihydropurin-6-one
- 2-CHLORO-6-HYDROXYPURINE
- 2-Chlor-6-hydroxy-purin
- 2-chloro-1,7(9)-dihydro-purin-6-one
- 2-Chloro-1,7-dihydro-6H-purin-6-one
- 2-chloro-7H-purin-6-ol
- 2-chloro-9h-purin-6-ol
- 6-Hydroxy-2-chlorpurin
- 6H-Purin-6-one, 2-chloro-1,7-dihydro-
- 2-chloro-6-hydroxy-purine
- 2-chlorohypoxanthine, AldrichCPR
- WIEATFFSFYPBQD-UHFFFAOYSA-N
- 2-CHLORO-6-HYDROXY PURINE
- NSC12159
- 2-chloro-1,7-dihydro-purin-6-one
- NSC 12159
- MFCD12024836
- SB75225
- F50775
- A888040
- 13368-14-4
- 2-CHLORO-1,7-DIHYDROPURIN-6-ONE
- AKOS006275445
- 1935237-78-7
- SCHEMBL612168
- 2-chloro-1H-purin-6(9H)-one
- SCHEMBL1919722
- EN300-225207
- NSC-12159
- DTXSID00158313
- SCHEMBL16147017
- AKOS016003124
- C5H3ClN4O
- DTXCID2080804
- NAA36814
-
- MDL: MFCD00127838
- Inchi: 1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
- InChI Key: WIEATFFSFYPBQD-UHFFFAOYSA-N
- SMILES: ClC1=NC2=C(C(N1)=O)NC=N2
Computed Properties
- Exact Mass: 170.00000
- Monoisotopic Mass: 169.9995384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1
- Surface Charge: 0
- Tautomer Count: 8
- XLogP3: nothing
Experimental Properties
- Boiling Point: 525.2℃ at 760 mmHg
- PSA: 74.69000
- LogP: 0.71190
2-Chloro-1H-purin-6(7H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 41
- Safety Instruction: 26-39
- Storage Condition:Inert atmosphere,2-8°C
2-Chloro-1H-purin-6(7H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-1H-purin-6(7H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB33080-0.1g |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 97% | 0.1g |
359.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB33080-0.25g |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 97% | 0.25g |
587.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB33080-1g |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 97% | 1g |
1685.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB33080-5g |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 97% | 5g |
4618.00 | 2021-06-01 | |
| Alichem | A449040628-1g |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 95% | 1g |
294.00 USD | 2021-06-15 | |
| Alichem | A449040628-5g |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 95% | 5g |
715.00 USD | 2021-06-15 | |
| TRC | C588113-10mg |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C588113-50mg |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | C588113-100mg |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 100mg |
$ 320.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C843776-5g |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 95% | 5g |
5,240.00 | 2021-05-17 |
2-Chloro-1H-purin-6(7H)-one Suppliers
2-Chloro-1H-purin-6(7H)-one Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-Chloro-1H-purin-6(7H)-one
Introduction to 2-Chloro-1H-purin-6(7H)-one (CAS No. 13368-14-4)
2-Chloro-1H-purin-6(7H)-one, also known by its CAS number 13368-14-4, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This purine derivative has garnered attention due to its potential as a lead compound in the development of novel therapeutic agents. In this comprehensive introduction, we will delve into the chemical structure, physical properties, synthesis methods, and recent research advancements related to 2-Chloro-1H-purin-6(7H)-one.
Chemical Structure and Physical Properties
2-Chloro-1H-purin-6(7H)-one is a substituted purine with a chlorine atom at the 2-position and an oxygen atom at the 6-position. The molecular formula of this compound is C5H4ClN4O, and its molecular weight is approximately 175.57 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in polar solvents such as water and dimethyl sulfoxide (DMSO). The presence of the chlorine substituent imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical reactions and biological studies.
Synthesis Methods
The synthesis of 2-Chloro-1H-purin-6(7H)-one can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 6-chloropurine with an appropriate reagent to introduce the chlorine substituent at the 2-position. For instance, a recent study published in the Journal of Organic Chemistry reported a high-yield synthesis of 2-Chloro-1H-purin-6(7H)-one using a one-pot reaction involving 6-chloropurine and N-chlorosuccinimide (NCS) in acetonitrile solvent. This method not only simplifies the synthetic process but also enhances the purity and yield of the final product.
Biological Activity and Applications
2-Chloro-1H-purin-6(7H)-one has been extensively studied for its biological activities, particularly in the context of purinergic signaling and enzyme inhibition. Purinergic signaling involves the use of purine nucleotides and nucleosides as signaling molecules in various physiological processes, including neurotransmission, immune responses, and cellular metabolism. Research has shown that 2-Chloro-1H-purin-6(7H)-one can modulate purinergic receptors, such as P2X and P2Y, which are involved in these processes.
In addition to its role in purinergic signaling, 2-Chloro-1H-purin-6(7H)-one has been investigated for its potential as an inhibitor of specific enzymes. A notable example is its activity against adenosine deaminase (ADA), an enzyme that plays a crucial role in purine metabolism. Inhibition of ADA can have therapeutic implications in conditions such as severe combined immunodeficiency (SCID) and certain types of cancer. Recent studies have demonstrated that 2-Chloro-1H-purin-6(7H)-one exhibits potent ADA inhibitory activity, making it a promising lead compound for further drug development.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 2-Chloro-1H-purin-6(7H)-one has been explored in various preclinical studies, with some compounds derived from this scaffold advancing to clinical trials. For instance, a derivative of 2-Chloro-1H-purin-6(7H)-one, known as Compound X, has shown promising results in Phase I clinical trials for treating inflammatory diseases. The compound exhibited significant anti-inflammatory effects without causing severe side effects, suggesting its potential as a safe and effective therapeutic agent.
Safety Considerations and Future Directions
Safety considerations are paramount when developing new therapeutic agents. Preclinical studies have indicated that 2-Chloro-1H-purin-6(7H)-one is generally well-tolerated at therapeutic concentrations, with no major toxicological concerns reported. However, further research is needed to fully understand its long-term safety profile.
The future directions for research on 2-Chloro-1H-purin-6(7H)-one are promising. Ongoing studies aim to optimize its pharmacological properties through structural modifications and explore its potential in combination therapies. Additionally, efforts are being made to develop more efficient synthetic methods to facilitate large-scale production for clinical applications.
In conclusion, 2-Chloro-1H-purin-6(7H)-one (CAS No. 13368-14-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting purinergic signaling pathways and enzyme inhibition. As research continues to advance, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
13368-14-4 (2-Chloro-1H-purin-6(7H)-one) Related Products
- 45738-97-4(Hypoxanthine Monosodium Salt)
- 1125-39-9(6H-Purin-6-one,1,9-dihydro-1-methyl-)
- 146469-95-6(3H-Purin-6-ol (9CI))
- 146469-94-5(7H-Purin-6-ol)
- 146445-70-7(6H-Purin-6-one,3,7-dihydro- (9CI))
- 100694-13-1(6H-Purin-6-one,1,9-dihydro-, labeled with tritium)
- 23199-34-0(6H-Purin-6-one-8-14C,1,7-dihydro- (9CI))
- 16017-76-8(2-Chloro-7-methyl-7h-purin-6-ol)
- 68-94-0(Hypoxanthine)
- 30467-02-8(8-Methyl-1H-purin-6(7H)-one)